molecular formula C14H14F6N2O B6330512 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine CAS No. 1240566-69-1

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

Cat. No.: B6330512
CAS No.: 1240566-69-1
M. Wt: 340.26 g/mol
InChI Key: VGIQUKDBOQTLEC-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzoyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethylamine: Used as a base in substitution reactions.

    Dichloromethane: Common solvent for the reactions.

    Hydrochloric Acid: Used in hydrolysis reactions.

Major Products Formed

    Functionalized Piperazines: Resulting from substitution reactions.

    Carboxylic Acids: Formed from hydrolysis of the benzoyl group.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine stands out due to its combination of a piperazine ring and a 3,5-bis(trifluoromethyl)benzoyl group. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F6N2O/c1-8-7-21-2-3-22(8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQUKDBOQTLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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